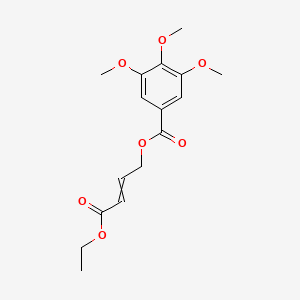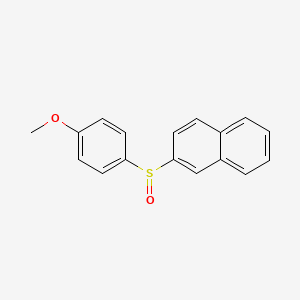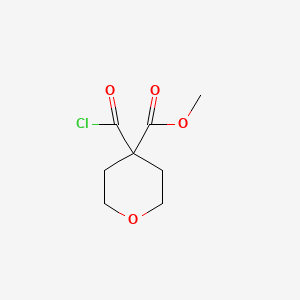
Methyl 4-(chlorocarbonyl)oxane-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(chlorocarbonyl)oxane-4-carboxylate is a chemical compound with the molecular formula C8H11ClO4 It is a derivative of oxane, featuring both chlorocarbonyl and carboxylate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(chlorocarbonyl)oxane-4-carboxylate typically involves the reaction of oxane derivatives with chlorocarbonyl reagents under controlled conditions. One common method includes the esterification of oxane-4-carboxylic acid with methanol in the presence of a chlorinating agent such as thionyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorocarbonyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(chlorocarbonyl)oxane-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Hydrolysis: In the presence of water, the chlorocarbonyl group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products Formed
Amides: Formed from substitution with amines
Esters: Formed from substitution with alcohols
Carboxylic Acids: Formed from hydrolysis
Alcohols: Formed from reduction
Applications De Recherche Scientifique
Methyl 4-(chlorocarbonyl)oxane-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-(chlorocarbonyl)oxane-4-carboxylate involves its reactivity with various nucleophiles and electrophiles. The chlorocarbonyl group is highly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Methyl 4-(chlorocarbonyl)oxane-4-carboxylate can be compared with other similar compounds such as:
Methyl 4-(chlorosulfonyl)methyl)oxane-4-carboxylate: Similar structure but with a chlorosulfonyl group instead of a chlorocarbonyl group.
Methyl 4-(bromocarbonyl)oxane-4-carboxylate: Similar structure but with a bromocarbonyl group instead of a chlorocarbonyl group.
Methyl 4-(fluorocarbonyl)oxane-4-carboxylate: Similar structure but with a fluorocarbonyl group instead of a chlorocarbonyl group.
Propriétés
Numéro CAS |
923020-97-7 |
|---|---|
Formule moléculaire |
C8H11ClO4 |
Poids moléculaire |
206.62 g/mol |
Nom IUPAC |
methyl 4-carbonochloridoyloxane-4-carboxylate |
InChI |
InChI=1S/C8H11ClO4/c1-12-7(11)8(6(9)10)2-4-13-5-3-8/h2-5H2,1H3 |
Clé InChI |
AAANCNSIHXTIIS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CCOCC1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


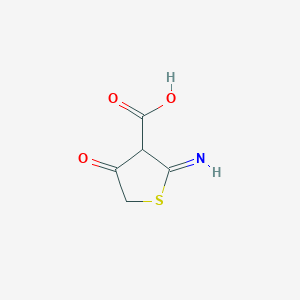
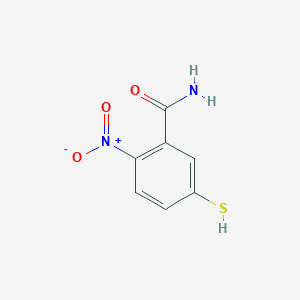


![N-[5-Oxo-2-(trifluoromethyl)-1,2lambda~4~-oxathiolan-2-yl]benzenesulfonamide](/img/structure/B14176742.png)
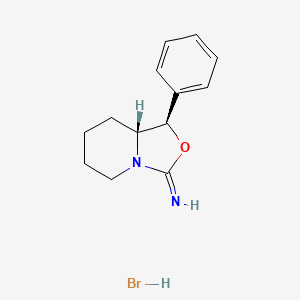
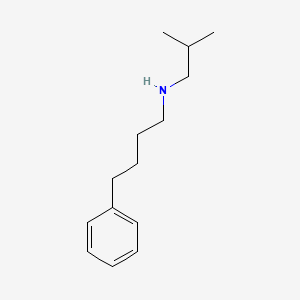
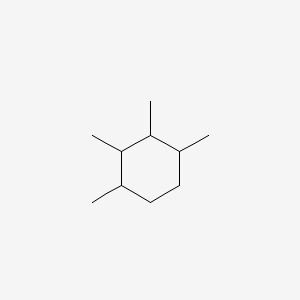

![4-Methyl-5h-pyrido[4,3-b]indol-3-amine](/img/structure/B14176782.png)
![N-[(4-Methoxyphenyl)(diphenyl)methyl]-L-serylglycine](/img/structure/B14176794.png)
